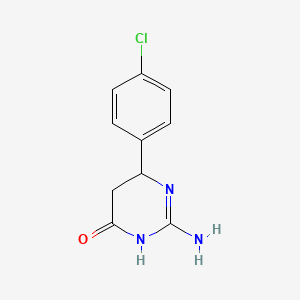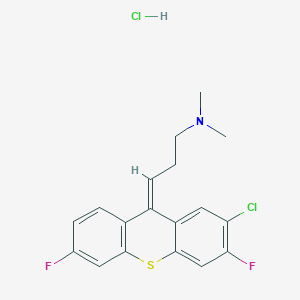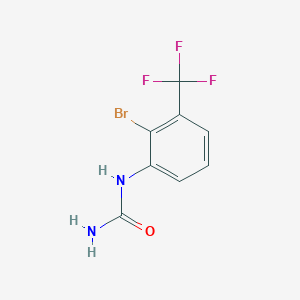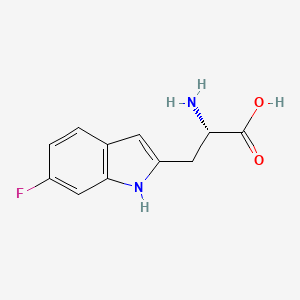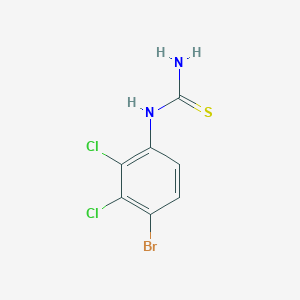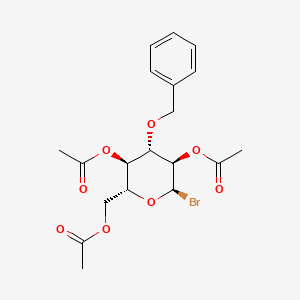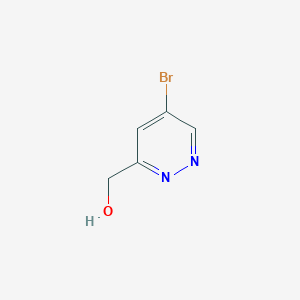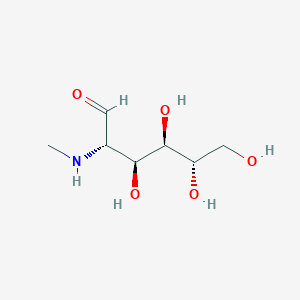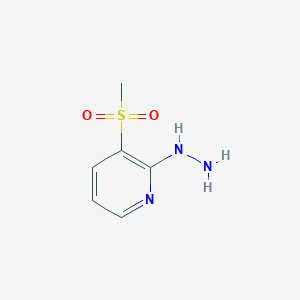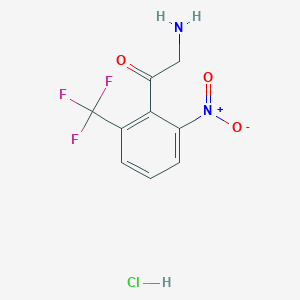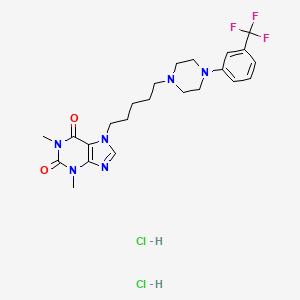![molecular formula C23H17NO6S B12851451 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is a fluorescent thiol compound with the molecular formula C23H17NO6S and a molecular weight of 435.45 g/mol . This compound is primarily used in research settings due to its fluorescent properties, which make it useful in various biochemical and analytical applications .
Métodos De Preparación
The synthesis of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan typically involves the reaction of fluorescein derivatives with mercaptoethylamine under specific conditions. The reaction is usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and proper reaction kinetics
Análisis De Reacciones Químicas
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form from disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are disulfides and thioethers .
Aplicaciones Científicas De Investigación
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling proteins and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light at a wavelength of 492 nm and emits light at 515 nm . This fluorescence property is exploited in various assays to detect and quantify the presence of specific molecules. The molecular targets and pathways involved are primarily related to its interaction with biomolecules like proteins and nucleic acids .
Comparación Con Compuestos Similares
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is unique due to its specific fluorescent properties and thiol group, which allows it to participate in various chemical reactions. Similar compounds include:
Fluorescein isothiocyanate (FITC): Another fluorescent compound used for labeling biomolecules.
Rhodamine derivatives: Fluorescent compounds with different excitation and emission wavelengths.
Alexa Fluor dyes: A series of fluorescent dyes with varying properties for different applications.
These compounds differ in their chemical structures, fluorescent properties, and specific applications, making 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan a unique and valuable tool in scientific research.
Propiedades
Fórmula molecular |
C23H17NO6S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide |
InChI |
InChI=1S/C23H17NO6S/c25-13-2-5-17-19(10-13)29-20-11-14(26)3-6-18(20)23(17)16-4-1-12(24-21(27)7-8-31)9-15(16)22(28)30-23/h1-6,9-11,25-26,31H,7-8H2,(H,24,27) |
Clave InChI |
VFSVPZQIICQYFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)CCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


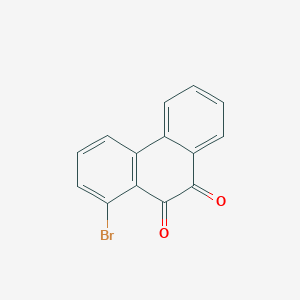
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)
